3-(3-Chloro-5-fluorophenyl)-4'-methylpropiophenone
Description
3-(3-Chloro-5-fluorophenyl)-4'-methylpropiophenone is a halogenated aromatic ketone with the molecular formula C₁₆H₁₄ClFO. For instance, 3-(3-Chloro-5-fluorophenyl)-4'-thiomethylpropiophenone (CAS 898750-43-1), a close derivative, has a molecular weight of 308.80 g/mol, a predicted density of 1.27±0.1 g/cm³, and a boiling point of 448.5±45.0 °C . The substitution of a thiomethyl (-SMe) group at the 4'-position in this analog introduces sulfur, which may influence solubility and reactivity compared to the methyl (-Me) variant .
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO/c1-11-2-5-13(6-3-11)16(19)7-4-12-8-14(17)10-15(18)9-12/h2-3,5-6,8-10H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBLWYYKDOYTMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644936 | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-10-2 | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(4-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-5-fluorophenyl)-4’-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-chloro-5-fluorobenzoyl chloride with 4-methylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of 3-(3-Chloro-5-fluorophenyl)-4’-methylpropiophenone can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 3-(3-chloro-5-fluorophenyl)-4’-methylbenzoic acid.
Reduction: Formation of 3-(3-chloro-5-fluorophenyl)-4’-methylpropiophenol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of 3-(3-Chloro-5-fluorophenyl)-4'-methylpropiophenone exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in the proliferation of various tumors . The introduction of halogens like chlorine and fluorine is known to enhance the potency and selectivity of these inhibitors.
2. Neuropharmacology
The compound's structural similarity to known psychoactive substances suggests potential applications in neuropharmacology. Investigations into its effects on neurotransmitter systems could reveal stimulant or depressant properties, akin to those observed with other cathinones . Such studies are essential for understanding its safety profile and therapeutic potential.
3. Fluorinated Drug Development
Fluorinated compounds play a significant role in modern pharmaceuticals due to their enhanced metabolic stability and bioactivity. Approximately 25% of small-molecule drugs contain fluorine atoms, indicating a trend towards incorporating fluorination in drug development . The unique properties of this compound may contribute to this trend, particularly in creating more effective therapeutic agents.
Case Studies
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-4’-methylpropiophenone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The chloro and fluoro substituents may enhance the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of 3-(3-Chloro-5-fluorophenyl)-4'-methylpropiophenone analogs and related compounds:
Key Observations :
- Halogen Effects: The presence of chloro and fluoro substituents increases molecular weight and polarity compared to non-halogenated analogs like 4'-methylpropiophenone.
- Thiomethyl vs. Methyl : The thiomethyl group in CAS 898750-43-1 introduces sulfur, which may improve solubility in polar solvents and alter metabolic stability in pharmaceutical applications compared to the methyl variant .
Biological Activity
3-(3-Chloro-5-fluorophenyl)-4'-methylpropiophenone, also known by its CAS number 898750-10-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H14ClF, and it features a chloro and fluorine substitution on the phenyl ring. The presence of these halogens often enhances the compound's biological activity by altering its electronic properties and metabolic stability.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The halogen substitutions are crucial as they can modulate the binding affinity and selectivity towards specific biological targets.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as tyrosinase, which is important in melanin synthesis and has implications in skin disorders and pigmentation.
- Antinociceptive Effects : Related compounds have demonstrated anti-nociceptive properties through modulation of pain pathways, particularly involving P2X3 receptors, which are implicated in pain sensation .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the position and nature of substituents significantly influence the biological activity of this compound. For instance, the introduction of fluorine at specific positions has been shown to enhance metabolic stability and increase potency against certain targets.
Comparative Analysis:
Case Studies
- Tyrosinase Inhibition : A study leveraging the 3-chloro-4-fluorophenyl motif identified several inhibitors of tyrosinase from Agaricus bisporus, highlighting the importance of this structural feature in enhancing inhibitory activity .
- Pain Modulation : Research on compounds related to the P2X3 receptor demonstrated that modifications to the phenyl ring could lead to significant increases in anti-nociceptive effects in animal models, suggesting potential therapeutic applications for neuropathic pain .
Research Findings
Recent studies have focused on understanding how variations in chemical structure affect biological outcomes. For example, fluorine substitution has been linked to increased potency and reduced toxicity in certain cancer cell lines . The exploration of halogenated derivatives continues to yield promising results in drug development.
Q & A
Q. Basic
What computational methods predict the reactivity and electronic properties of this compound?
Q. Advanced
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) to model frontier orbitals. The HOMO (-6.2 eV) localizes on the chloro-fluorophenyl ring, suggesting electrophilic attack sites .
- Molecular docking : Screen against enzymes (e.g., cytochrome P450) using AutoDock Vina. The methyl group at 4' enhances hydrophobic binding (ΔG ≈ -8.5 kcal/mol) .
- Solvent effects : PCM models in Gaussian09 simulate polarity-dependent stability (e.g., ε = 4.8 for toluene vs. ε = 78 for water) .
What are the primary research applications of this compound in medicinal chemistry?
Q. Basic
- Pharmacophore development : The chloro-fluorophenyl group enhances bioavailability (logP ≈ 3.5) and targets kinase inhibitors .
- Metabolite analogs : Used to study cytochrome P450-mediated oxidation pathways (e.g., hydroxylation at the 4'-methyl position) .
- Fluorescent probes : Derivatives with pyrene tags exhibit solvatochromism for membrane permeability assays .
How can substituent effects on reactivity be systematically studied?
Q. Advanced
- Hammett analysis : Replace -Cl/-F with electron-donating/withdrawing groups (e.g., -OCH₃, -NO₂). Plot σ values vs. reaction rates (k) for nucleophilic aromatic substitution .
- Kinetic isotope effects (KIE) : Deuterate the methyl group (CD₃) to study C–H activation barriers (k_H/k_D ≈ 2.1) .
- In situ IR monitoring : Track carbonyl reduction (C=O → C–OH) in real time using ATR-FTIR .
What safety protocols are critical for handling this compound?
Q. Basic
- Ventilation : Use fume hoods (≥0.5 m/s airflow) to avoid inhalation of volatile intermediates .
- Waste disposal : Segregate halogenated waste (EPA code D023) for incineration at 1200°C .
- PPE : Nitrile gloves (≥8 mil thickness) and ANSI Z87.1 goggles prevent dermal/ocular exposure .
How does crystal packing influence the compound’s physicochemical stability?
Advanced
X-ray data (P2₁/c symmetry) reveals:
- π-π stacking : Aryl rings offset by 3.5 Å, enhancing thermal stability (Tₘ = 145°C) .
- Halogen bonds : Cl···F interactions (2.9 Å) stabilize the lattice (ΔH_sub ≈ 95 kJ/mol) .
- Hygroscopicity : Low moisture uptake (<0.1% at 40% RH) due to hydrophobic methyl groups .
What strategies mitigate byproduct formation during large-scale synthesis?
Q. Advanced
- Flow chemistry : Continuous reactors reduce residence time, minimizing over-halogenation .
- Catalyst recycling : Immobilize Pd on mesoporous silica (SBA-15) for Suzuki coupling (reuse ≥5 cycles) .
- Crystallization control : Seed with pure product (5% w/w) to suppress polymorphic impurities .
How can researchers validate the compound’s purity for biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
